An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Fluoro-2-methoxy-5-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group, imparts distinct electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and insights into its potential applications, particularly as a key intermediate in the development of novel therapeutics. The strategic placement of its functional groups allows for a range of chemical transformations, making it a versatile synthon for introducing fluorine and other functionalities into target molecules.
Physicochemical Properties
While specific experimental data for 4-Fluoro-2-methoxy-5-nitrobenzoic acid is not widely available in the public domain, we can infer its properties based on closely related isomers and general chemical principles. The properties of a related isomer, 4-Fluoro-5-methoxy-2-nitrobenzoic acid, are often cited in commercial listings and provide a reasonable approximation.
| Property | Value (for isomer: 4-Fluoro-5-methoxy-2-nitrobenzoic acid) | Source |
| CAS Number | 864293-50-5 | [1] |
| Molecular Formula | C₈H₆FNO₅ | [1] |
| Molecular Weight | 215.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
Solubility: Based on its structure, 4-Fluoro-2-methoxy-5-nitrobenzoic acid is expected to be sparingly soluble in water and more soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and dimethylformamide (DMF). The presence of the carboxylic acid group allows for its dissolution in aqueous basic solutions through salt formation.
Spectroscopic Characterization
Expected ¹H NMR Spectral Features:
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A singlet for the methoxy group protons.
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Two aromatic protons, likely appearing as doublets or singlets depending on the coupling constants with the fluorine atom.
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A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features:
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A signal for the methoxy carbon.
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Multiple signals in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F).
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A signal for the carboxylic acid carbon.
Expected IR Spectral Features:
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A broad O-H stretch from the carboxylic acid.
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A sharp C=O stretch from the carboxylic acid.
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Characteristic C-F, C-O, and N-O stretching vibrations.
Synthesis and Reaction Chemistry
A direct and detailed experimental protocol for the synthesis of 4-Fluoro-2-methoxy-5-nitrobenzoic acid is not prominently described in the literature. However, a plausible synthetic route can be devised based on the synthesis of the closely related intermediate, 4-fluoro-2-methoxy-5-nitroaniline. The following multi-step synthesis is adapted from a patented process and provides a logical pathway to a key precursor.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway to 4-Fluoro-2-methoxy-5-nitrobenzoic acid.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline (Precursor)
This protocol is based on a documented synthesis of the aniline precursor, which can then be theoretically converted to the target benzoic acid.
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
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To a solution of 2,4-difluoronitrobenzene in an appropriate solvent, add one equivalent of sodium methoxide at a controlled temperature.
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The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the methoxide ion displaces the fluorine atom at the 2-position, which is activated by the electron-withdrawing nitro group.
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Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
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Purify the product by distillation or chromatography.
Step 2: Reduction to 4-Fluoro-2-methoxyaniline
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The nitro group of 4-Fluoro-2-methoxy-1-nitrobenzene can be reduced to an amine using various reducing agents. A common method is catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
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Alternatively, chemical reduction using agents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.[2]
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Monitor the reaction until the starting material is consumed.
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Work-up involves filtering the catalyst (if used) and neutralizing the reaction mixture to isolate the aniline product.
Step 3: Acetylation to N-(4-Fluoro-2-methoxyphenyl)acetamide
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Protect the amino group by acetylation with acetic anhydride in the presence of a base or an acid catalyst. This step is crucial to direct the subsequent nitration to the desired position and to prevent side reactions.
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The reaction is typically straightforward and high-yielding.
Step 4: Nitration to N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide
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The protected aniline is then nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The acetamido and methoxy groups are ortho-, para-directing, and the fluorine is also ortho-, para-directing. The nitro group is expected to add at the 5-position due to the combined directing effects and steric hindrance.
Step 5: Hydrolysis to 4-Fluoro-2-methoxy-5-nitroaniline
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The acetyl protecting group is removed by acid or base-catalyzed hydrolysis to yield 4-fluoro-2-methoxy-5-nitroaniline.
Proposed Conversion to 4-Fluoro-2-methoxy-5-nitrobenzoic Acid
The synthesized 4-fluoro-2-methoxy-5-nitroaniline can be converted to the target benzoic acid via a Sandmeyer-type reaction.
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Diazotization of the aniline with sodium nitrite in a strong acid (e.g., sulfuric acid) to form the corresponding diazonium salt.
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The diazonium salt is then treated with a cyanide source, such as copper(I) cyanide, to introduce a nitrile group.
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Finally, hydrolysis of the nitrile group under acidic or basic conditions will yield the desired 4-Fluoro-2-methoxy-5-nitrobenzoic acid.
Reactivity and Chemical Transformations
The chemical reactivity of 4-Fluoro-2-methoxy-5-nitrobenzoic acid is governed by its functional groups:
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Carboxylic Acid: This group can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol.
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Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile functional handle for further modifications.
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Fluorine Atom: The fluorine atom can participate in nucleophilic aromatic substitution reactions, although it is generally less reactive than other halogens in this context unless activated by strongly electron-withdrawing groups.
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Aromatic Ring: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.
Applications in Drug Discovery and Development
Substituted nitrobenzoic acids are important intermediates in the pharmaceutical industry. The presence of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and bioavailability.
A related compound, 4-Fluoro-2-Methoxy-5-Nitrophenol, is a key intermediate in the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) antagonist.[3] This highlights the importance of this substitution pattern in the development of hormonally active agents. 4-Fluoro-2-methoxy-5-nitrobenzoic acid can serve as a precursor to a variety of bioactive molecules and is a valuable tool for medicinal chemists.
Safety and Handling
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Some nitroaromatic compounds are also suspected of causing genetic defects or cancer.
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Precautionary Measures:
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Handle in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
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Conclusion
4-Fluoro-2-methoxy-5-nitrobenzoic acid is a valuable, albeit not widely characterized, chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of its functional groups provides a platform for the introduction of fluorine and other key moieties into complex molecules, making it a compound of interest for researchers and scientists in the pharmaceutical and chemical industries. Further research to fully characterize its physical and chemical properties would be beneficial for its broader application.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]
